molecular formula C17H19ClFN3O2S B14964530 2-((2-chloro-6-fluorobenzyl)thio)-6-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

2-((2-chloro-6-fluorobenzyl)thio)-6-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B14964530
M. Wt: 383.9 g/mol
InChI Key: BPLXUWXNFIOHKI-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a pyrido[4,3-d]pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 2-Chloro-6-Fluorophenyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Methoxyethyl Group: This can be done through alkylation reactions.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: Can result in the formation of reduced derivatives with modified functional groups.

    Substitution: Can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(2-METHOXYETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H19ClFN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(2-methoxyethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H19ClFN3O2S/c1-24-8-7-22-6-5-15-11(9-22)16(23)21-17(20-15)25-10-12-13(18)3-2-4-14(12)19/h2-4H,5-10H2,1H3,(H,20,21,23)

InChI Key

BPLXUWXNFIOHKI-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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